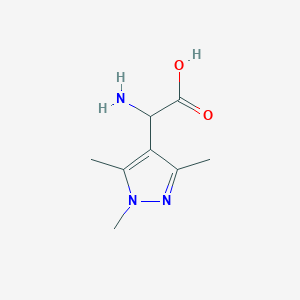

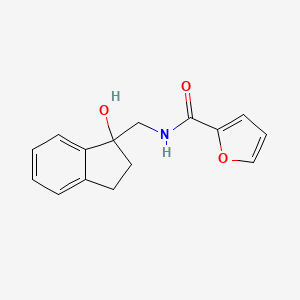

![molecular formula C14H21NO3 B2861048 Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate CAS No. 1979182-88-1](/img/structure/B2861048.png)

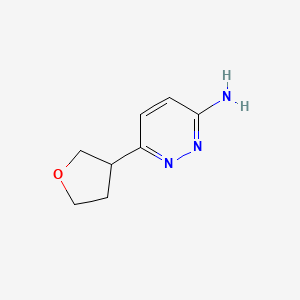

Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate” is a chemical compound with the CAS Number: 1979182-88-1 . It has a molecular weight of 251.33 . It is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 2-(3-((methylamino)methyl)phenoxy)acetate . The InChI code is 1S/C14H21NO3/c1-14(2,3)18-13(16)10-17-12-7-5-6-11(8-12)9-15-4/h5-8,15H,9-10H2,1-4H3 . The InChI key is AYOWCKFYZKOCJH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate” is a liquid . It is stored at a temperature of 4°C .Scientific Research Applications

Synthesis and Magnetism of Rare-Earth Metal Compounds

Research by Yadav et al. (2015) discusses the synthesis of tetranuclear and pentanuclear compounds using a Schiff-base ligand related to tert-butyl compounds. These compounds exhibit interesting magnetic properties, including single-molecule magnet behavior and weak ferromagnetic or antiferromagnetic interactions, suggesting applications in materials science, particularly in data storage and magnetic sensors (Yadav et al., 2015).

Antioxidant Activities of Phenols

Barclay, Edwards, and Vinqvist (1999) explored the H-atom donating activities of various tert-butyl phenols, indicating their potential as antioxidants. The study provides insights into how tert-butyl groups affect antioxidant activity, which could be relevant for designing more effective antioxidants in pharmaceuticals and food preservation (Barclay, Edwards, & Vinqvist, 1999).

Catalysis in Asymmetric Hydrogenation

Imamoto et al. (2012) reported on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of alkenes. This research highlights the importance of tert-butyl compounds in catalysis, offering potential pathways to synthesize chiral pharmaceutical ingredients efficiently (Imamoto et al., 2012).

Zinc Complexes and Their Reactions With CO2

Brown et al. (2014) synthesized mononuclear phenolate diamine zinc hydride complexes and explored their reactions with CO2. These findings could inform the development of catalysts for CO2 utilization and conversion into valuable chemicals, showcasing the versatility of tert-butyl-based ligands in organometallic chemistry (Brown et al., 2014).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)10-17-12-7-5-6-11(8-12)9-15-4/h5-8,15H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOWCKFYZKOCJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC(=C1)CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

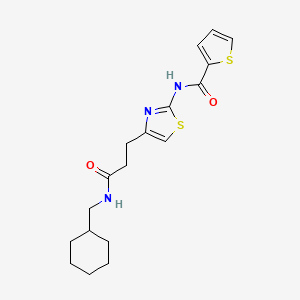

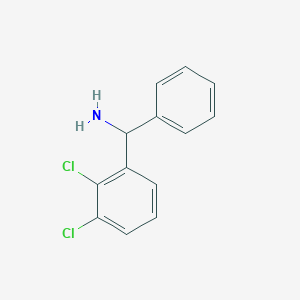

![Ethyl 5-({4-chloro[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2860967.png)

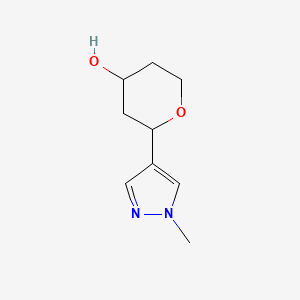

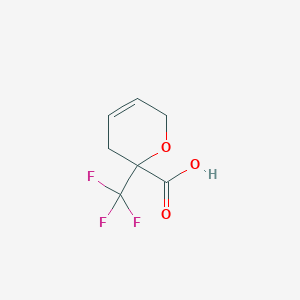

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860968.png)

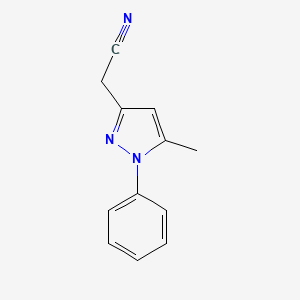

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)

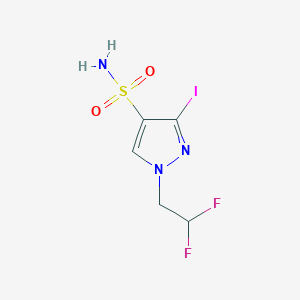

![1-(2,6-dimethylmorpholino)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2860980.png)